(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol
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Overview
Description
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol: is an organic compound characterized by the presence of a trifluoroethoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol typically involves the reaction of ®-propylene oxide with 2,2,2-trifluoroethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the trifluoroethanol on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in membrane fluidity and protein function, potentially resulting in biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,2,2-trifluoroethoxy)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2,2,2-trifluoroethoxy)ethanol: A structurally similar compound with one less carbon in the backbone.
1-(2,2,2-trifluoroethoxy)propan-1-ol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the trifluoroethoxy group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Properties
IUPAC Name |
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLOMQJXZDDAGS-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COCC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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